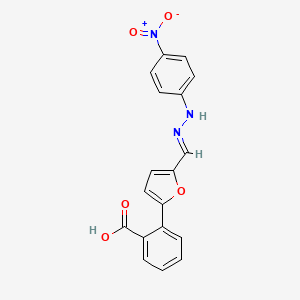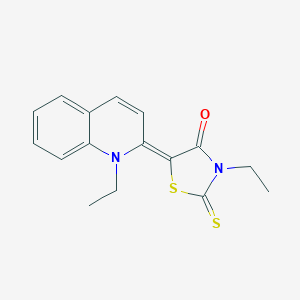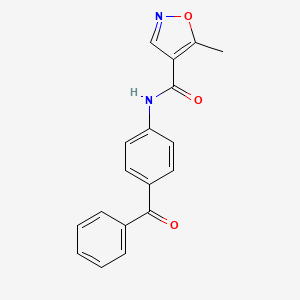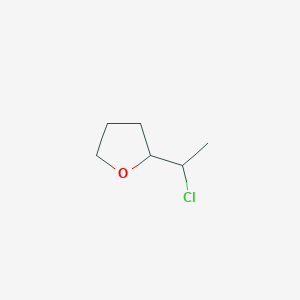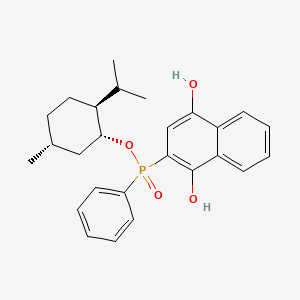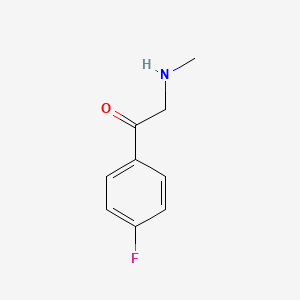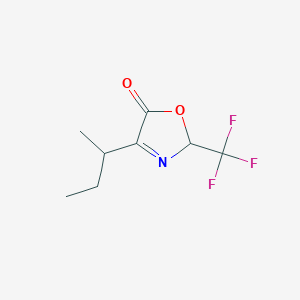
4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a trifluoromethyl ketone in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.
科学研究应用
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies.
相似化合物的比较
Similar Compounds
4-(sec-Butyl)-2-methyl-oxazol-5(2H)-one: Similar structure but lacks the trifluoromethyl group.
4-(sec-Butyl)-2-chloromethyl-oxazol-5(2H)-one: Contains a chloromethyl group instead of a trifluoromethyl group.
4-(sec-Butyl)-2-(difluoromethyl)oxazol-5(2H)-one: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
属性
CAS 编号 |
2546-69-2 |
|---|---|
分子式 |
C8H10F3NO2 |
分子量 |
209.17 g/mol |
IUPAC 名称 |
4-butan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H10F3NO2/c1-3-4(2)5-6(13)14-7(12-5)8(9,10)11/h4,7H,3H2,1-2H3 |
InChI 键 |
ZZZPWDQFLAZMOX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NC(OC1=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
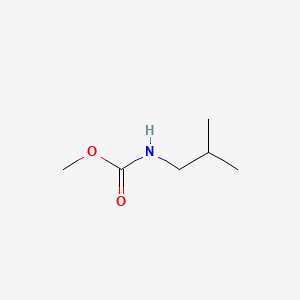
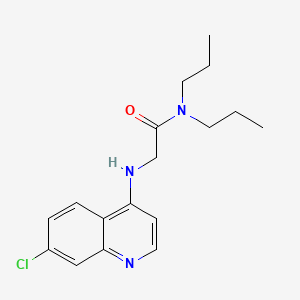
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
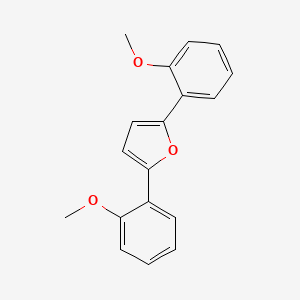
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)
